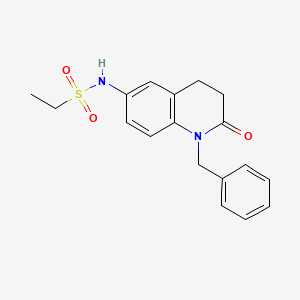

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a benzyl group at position 1, a ketone at position 2, and an ethanesulfonamide moiety at position 4. The tetrahydroquinoline scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) disorders and oncology .

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-2-24(22,23)19-16-9-10-17-15(12-16)8-11-18(21)20(17)13-14-6-4-3-5-7-14/h3-7,9-10,12,19H,2,8,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQCOUIIHIIBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.

Benzylation: The quinoline core is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The final step involves the reaction of the benzylated quinoline with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the ethanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonamide moiety can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Patent Derivatives (e.g., 2-(4,4-difluoropiperidin-1-yl)-N-cyclopentyl ethanesulfonamide)

- Key Differences: Features cyclopentyl and triazole/pyrrolotriazolopyrazine substituents, optimizing allosteric binding in inflammatory or metabolic disorders. Higher structural complexity may improve metabolic stability compared to the simpler benzyl-tetrahydroquinoline system .

Tetrahydroquinoline-Based Analogues

(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide

- Key Differences: Replaces ethanesulfonamide with a propionamide group and adds a tetrahydroisoquinoline moiety. Higher molecular weight (363.45 g/mol) and altered lipophilicity may influence blood-brain barrier penetration .

Comparative Data Table

Research Findings and Implications

- Ethanesulfonamide’s electron-withdrawing properties could improve binding to enzymes or receptors requiring polar interactions, a trait shared with kinase inhibitors .

- Unresolved Questions: The absence of reported target engagement data for the tetrahydroquinoline-ethanesulfonamide hybrid limits direct mechanistic comparisons. Further studies are needed to evaluate its selectivity against off-targets (e.g., mGluR subtypes, kinases) .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound features a tetrahydroquinoline core substituted with a benzyl group and an ethanesulfonamide moiety. The compound's molecular formula is , with a molecular weight of approximately 410.53 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2S |

| Molecular Weight | 410.53 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- DNA Intercalation : Its quinoline core allows potential intercalation into DNA, which could inhibit replication and transcription processes.

- Receptor Modulation : The compound may modulate receptor activity by binding to certain proteins involved in signal transduction.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity:

- Inhibition of Tumor Growth : In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Research suggests that this compound may also possess anti-inflammatory properties:

- Cytokine Production : It has been observed to reduce the production of pro-inflammatory cytokines in LPS-induced models, indicating potential therapeutic applications in treating inflammatory diseases.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar tetrahydroquinoline derivatives on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .

Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory responses in murine models, compounds related to this compound were shown to significantly lower levels of IL-6 and TNF-alpha after treatment with LPS . This suggests a promising approach for managing chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide, and how can reaction conditions be optimized?

- Methodology : Key steps include cyclocondensation of substituted anilines with ketones to form the tetrahydroquinolin core, followed by sulfonamide coupling. For example, refluxing intermediates with ethanesulfonyl chloride in ethanol under basic conditions (e.g., NaH or EtN) is common. Optimization involves controlling reaction temperature (70–90°C), stoichiometry (1.2–1.5 eq sulfonylating agent), and purification via recrystallization (ethanol/water) to achieve yields >75% .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- HPLC/UV : Monitor purity using a C18 column (λmax ~255 nm) with mobile phases like acetonitrile/water (0.1% TFA) .

- NMR : Confirm regiochemistry via H-NMR (e.g., δ 7.11–7.03 ppm for aromatic protons, δ 3.20–3.11 ppm for benzyl CH) .

- Mass Spectrometry : ESI-HRMS validates molecular weight (e.g., observed [M+H] within 0.5 ppm of theoretical) .

Advanced Research Questions

Q. How can enantiomeric resolution of tetrahydroquinolin-sulfonamide derivatives be achieved, and what techniques confirm stereochemical assignments?

- Methodology :

- Chiral SFC : Use a Chiralpak AD-H column with 50% isopropyl alcohol/CO (0.2% diethylamine) at 100 bar. Injection volumes of 3 mL (5.75 g/L in ethanol) resolve enantiomers (e.g., RT = 2.42 min for (S)-enantiomer; ee >99%) .

- Absolute Configuration : Assign via independent synthesis of enantiopure intermediates (e.g., homoproline-derived precursors) and cross-validate with optical rotation ([α] = −18.0° for (S)-enantiomer) .

Q. What strategies address contradictory biological activity data in different assay systems (e.g., kinase inhibition vs. receptor binding)?

- Methodology :

- Assay Replication : Test in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to isolate confounding factors like membrane permeability .

- Metabolite Profiling : Use LC-MS to rule out off-target interactions from metabolic byproducts .

- Structural Modeling : Compare docking poses in kinase (e.g., ATP-binding pocket) vs. GPCR (e.g., histaminergic H receptor) targets to explain selectivity .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic properties?

- Methodology :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF) at the benzyl position to enhance metabolic stability (t >4 h in liver microsomes) .

- Solubility Optimization : Replace ethanesulfonamide with polar groups (e.g., hydroxyethyl) to improve aqueous solubility (logP reduction from 3.2 to 2.1) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.